Ethyl 4-(4-bromophenoxy)butanoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(4-bromophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNTPAUIDBKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Bromophenoxy Esters in Organic Synthesis
Bromophenoxy esters are a class of organic compounds that feature a bromine atom and an ester functional group attached to a phenoxy backbone. This combination of structural motifs makes them highly valuable intermediates in organic synthesis. The bromine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, lithiation, and the formation of Grignard reagents. These reactions are fundamental for constructing more complex molecular architectures.
The ester group, on the other hand, can be readily hydrolyzed to a carboxylic acid, which can then participate in a wide range of further reactions, such as amidation to form amides or reduction to yield alcohols. The stability of the ester group under many reaction conditions allows for selective manipulation of the bromine atom without affecting the ester functionality. This orthogonality is a key advantage in multi-step synthetic sequences.
The synthesis of bromophenoxy esters can be achieved through several methods. A common approach involves the Williamson ether synthesis, where a bromophenol is reacted with an alkyl haloacetate. Another method is the esterification of a bromophenoxy-substituted carboxylic acid. numberanalytics.comorganic-chemistry.orgresearchgate.net The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Interdisciplinary Relevance of Ethyl 4 4 Bromophenoxy Butanoate
The structural features of Ethyl 4-(4-bromophenoxy)butanoate make it a molecule of interest in various scientific disciplines beyond traditional organic synthesis. The presence of the bromophenoxy group is significant in medicinal chemistry and drug discovery. Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. Furthermore, the bromine atom can engage in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.
In materials science, compounds containing brominated aromatic rings are investigated for their potential use as flame retardants. The bromine atom can act as a radical scavenger in the gas phase during combustion, thereby inhibiting the flame propagation process. The ester functionality in this compound also provides a potential site for polymerization or for grafting onto other polymer backbones to modify material properties.
The study of such compounds also extends to environmental science, where the fate and transport of brominated organic compounds in the environment are of significant interest. Understanding the chemical and photochemical degradation pathways of molecules like this compound is crucial for assessing their environmental impact.
Historical Context of Structural Analogues in Academic Investigations
The investigation of structural analogues of Ethyl 4-(4-bromophenoxy)butanoate has a rich history in academic research. Early studies on phenoxyalkanoic acids, the carboxylic acid precursors to these esters, were driven by the discovery of their plant growth-regulating properties. This led to the synthesis and evaluation of a wide array of substituted phenoxyalkanoic acids and their esters to understand structure-activity relationships.
The development of modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, in the latter half of the 20th century, significantly expanded the synthetic utility of aryl bromides. This spurred a renewed interest in brominated compounds like this compound as versatile building blocks for the construction of complex organic molecules.
More recently, research has focused on the application of these and similar compounds in the synthesis of biologically active molecules and advanced materials. The continuous development of new synthetic methodologies and a deeper understanding of the role of the bromophenoxy moiety in various applications ensure that this compound and its analogues will remain relevant subjects of academic and industrial research.
Chemical Compound Information
| Compound Name |
| This compound |
| Bromophenoxy esters |
| Ethyl 4-bromobutyrate |
| Ethyl 4-bromobenzoate |
| Ethyl(S)-3-(4-bromophenyl)butanoate |
| Ethyl 4-[4-(4-bromophenoxy)butanoylamino]benzoate |
| Ethyl 4-(3-bromophenyl)butanoate |
| Bromomethane |
| 2-bromo-4′-methoxypropiophenone |
| 4-Methoxybenzeneethanamine |
| Ritodrine hydrochloride |
| (Methyl-d3)magnesium Iodide |
| 2-(5-(2,4-Difluorophenyl)-1,3,4-thiadiazol-2-yl)ethan-1-amine |
| 6-Trifluoromethyl Nicotinic Acid |
| Clenisopenterol-d7 Hydrochloride |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 157245-87-9 sigmaaldrich.com |
| Molecular Formula | C12H15BrO3 sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Code | 1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 sigmaaldrich.com |
| InChI Key | QYSNTPAUIDBKKV-UHFFFAOYSA-N sigmaaldrich.com |
Advanced Synthetic Methodologies for this compound and its Derivatives
This compound is a chemical compound with significant applications in organic synthesis. This article explores advanced methodologies for its synthesis and the preparation of its derivatives, focusing on strategic esterification protocols and transition metal-catalyzed cross-coupling reactions.
Advanced Spectroscopic Characterization Methodologies for Ethyl 4 4 Bromophenoxy Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering a window into the structural framework of a molecule. By analyzing the behavior of nuclei in a magnetic field, chemists can deduce the types of atoms present, their connectivity, and even their spatial arrangement. For Ethyl 4-(4-bromophenoxy)butanoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to piece together its molecular puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation of this compound
Proton NMR, or ¹H NMR, is a cornerstone technique for determining the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each proton, and how they are connected to neighboring protons.
The ¹H NMR spectrum of this compound displays a series of signals, each corresponding to a unique proton environment. The position of these signals, known as the chemical shift (δ) and measured in parts per million (ppm), is highly indicative of the proton's local chemical surroundings.
The aromatic protons on the 4-bromophenoxy group typically appear as two distinct signals due to their differing electronic environments. The protons closer to the electron-withdrawing bromine atom are deshielded and resonate at a higher chemical shift compared to the protons closer to the electron-donating ether oxygen. Specifically, the two protons ortho to the bromine atom are expected to appear as a doublet around 7.45 ppm, while the two protons ortho to the ether linkage are expected as a doublet around 6.87 ppm. rsc.org
The alkyl portion of the molecule gives rise to several characteristic signals. The ethyl group of the ester displays a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the ester oxygen are deshielded and appear as a quartet around 4.14 ppm. The terminal methyl protons (-OCH₂CH₃) are further away and resonate as a triplet at approximately 1.27 ppm. The butanoate chain protons also have distinct chemical shifts. The methylene group attached to the phenoxy oxygen (-OCH₂-) is found at a higher chemical shift, around 4.05 ppm, due to the deshielding effect of the adjacent oxygen. The methylene group adjacent to the carbonyl group (-CH₂C=O) typically resonates around 2.50 ppm. The central methylene group of the butanoate chain (-CH₂CH₂CH₂-) is expected to appear as a multiplet around 2.15 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
| Aromatic (ortho to Br) | ~7.45 |
| Aromatic (ortho to O) | ~6.87 |
| -OCH₂CH₃ (quartet) | ~4.14 |
| -OCH₂- (phenoxy) | ~4.05 |
| -CH₂C=O | ~2.50 |
| -CH₂CH₂CH₂- | ~2.15 |
| -OCH₂CH₃ (triplet) | ~1.27 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary slightly.
Beyond chemical shifts, the splitting pattern of each signal, or multiplicity, provides crucial information about the number of neighboring protons. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.
In this compound, the aromatic protons, being adjacent to each other on the benzene (B151609) ring, would appear as doublets. The methylene protons of the ethyl ester (-OCH₂CH₃) are adjacent to three methyl protons, thus they appear as a quartet (3+1=4). Conversely, the methyl protons (-OCH₂CH₃) are adjacent to two methylene protons, resulting in a triplet (2+1=3). The methylene groups of the butanoate chain (-OCH₂CH₂CH₂C=O) would exhibit more complex splitting, likely appearing as triplets or multiplets due to coupling with their adjacent methylene groups. This coupling pattern analysis allows for the unambiguous confirmation of the connectivity of the alkyl chains.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
While ¹H NMR maps out the proton framework, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.
The ¹³C NMR spectrum of this compound provides key diagnostic signals that confirm its structure. The carbonyl carbon of the ester group (C=O) is characteristically found at a very low field (high ppm value), typically in the range of 160-180 ppm, with an expected value around 173 ppm. researchgate.net
The aromatic carbons also show distinct resonances. The carbon atom bonded to the bromine (C-Br) is significantly influenced by the halogen's electronegativity and its resonance effect, and is expected to appear around 115.7 ppm. rsc.org The carbon atom attached to the ether oxygen (C-O) will be found at a much higher chemical shift, around 155.6 ppm. rsc.org The other aromatic carbons will have shifts in the typical aromatic region of 110-140 ppm. The carbons of the alkyl chains will resonate at higher fields (lower ppm values).
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~173 |
| C-O (Aromatic) | ~155.6 |
| CH (Aromatic) | 110-140 |
| C-Br (Aromatic) | ~115.7 |
| -OCH₂- (Phenoxy) | ~67 |
| -OCH₂CH₃ | ~61 |
| -CH₂C=O | ~30 |
| -CH₂CH₂CH₂- | ~24 |
| -OCH₂CH₃ | ~14 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary slightly.
Application of Two-Dimensional NMR Techniques
To further solidify the structural assignment and resolve any ambiguities from one-dimensional spectra, two-dimensional (2D) NMR techniques are often employed. csic.es For a molecule like this compound, several 2D NMR experiments would be highly informative.
A COSY (Correlation Spectroscopy) experiment would reveal which protons are coupled to each other, visually confirming the connectivity established by splitting patterns in the ¹H NMR spectrum. For instance, it would show a cross-peak between the quartet of the ethyl ester's methylene group and the triplet of its methyl group.
An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, it would show a correlation between the proton signal at ~4.05 ppm and the carbon signal at ~67 ppm, confirming them as the -OCH₂- group of the phenoxy moiety.
Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the protons of the -OCH₂- group to the aromatic C-O carbon, and from the protons of the -CH₂C=O group to the carbonyl carbon, thus unequivocally connecting the butanoate chain to the 4-bromophenoxy group.
Through the combined application of these advanced NMR methodologies, a complete and unambiguous structural elucidation of this compound can be achieved, providing a foundational understanding of its chemical identity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy provides critical information regarding its ester and halogen functionalities.
Vibrational Band Assignments for Ester and Halogen Functionalities
The IR spectrum of an organic compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. In this compound, the key functional groups giving rise to distinct IR signals are the ester group and the carbon-bromine bond.
The ester functional group is characterized by two main stretching vibrations: the C=O (carbonyl) stretch and the C-O stretch. orgchemboulder.com The carbonyl stretch is typically a strong and sharp absorption, while the C-O stretches are also prominent. spectroscopyonline.com The presence of a halogen, specifically bromine, is indicated by a C-Br stretching vibration, which typically appears in the fingerprint region of the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | 1750-1735 | Strong |
| Ester (C-O) | Asymmetric Stretch | 1300-1000 | Strong |
| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | ~2980-2850 | Medium |
| C-Br | Stretch | 680-515 | Medium-Strong |
Confirmation of Ester Carbonyl Stretching Frequencies
The carbonyl (C=O) stretching frequency in esters is one of the most identifiable absorptions in an IR spectrum. pressbooks.pub For saturated aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The precise position of this absorption can be influenced by the molecular structure.
In the case of this compound, the ester is not directly conjugated with the aromatic ring, which means the carbonyl stretching frequency is expected to fall within the typical range for aliphatic esters. orgchemboulder.compg.edu.pl The strong intensity of this band is due to the significant change in dipole moment during the stretching vibration of the polar C=O bond. libretexts.org The presence of a strong absorption band around 1740 ± 10 cm⁻¹ provides clear evidence for the ester carbonyl group in the molecule. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elucidating the structure of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. docbrown.info This is a definitive method for confirming the molecular formula of this compound, which is C₁₂H₁₅BrO₃. The presence of bromine is particularly notable due to its isotopic pattern (⁷⁹Br and ⁸¹Br), which results in a characteristic M+2 peak.
By precisely measuring the mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Analysis of Fragmentation Patterns for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. chemguide.co.uk
For this compound, key fragmentation pathways would involve cleavage of the ester group and the ether linkage. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org The presence of the bromine atom and the aromatic ring also influences the fragmentation, leading to characteristic ions.
Expected Fragmentation of this compound:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| M•⁺ | Molecular Ion |
| M - 29 | Loss of C₂H₅• |
| M - 45 | Loss of •OC₂H₅ |
| M - 73 | Loss of •COOC₂H₅ |
| [C₆H₄BrO]⁺ | Bromophenoxy cation |
| [C₄H₇O₂]⁺ | Butyrate fragment |
The analysis of these fragmentation patterns allows for a detailed confirmation of the connectivity of the atoms within the molecule. libretexts.org
Chromatographic Coupling with Mass Spectrometry (GC-MS, LC-MS)
Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful method for the analysis of complex mixtures and the definitive identification of individual components. scholarsresearchlibrary.comjocpr.com
GC-MS: This technique is suitable for volatile and thermally stable compounds. scholarsresearchlibrary.com this compound can be analyzed by GC-MS, where the gas chromatograph separates it from other components before it enters the mass spectrometer for detection and identification. The resulting mass spectrum can be compared with spectral libraries for confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to UV or visible light, its electrons can be promoted from a ground state to a higher energy excited state. The absorption of this radiation is specific to the structural groups, or chromophores, present in the molecule.
The structure of this compound contains a brominated benzene ring, which is the primary chromophore responsible for its UV absorption. The key electronic transitions expected for this compound are π → π* (pi to pi star) transitions associated with the aromatic system. These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the bromine atom and the ether linkage can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax) compared to unsubstituted benzene.
The absorption spectrum is generated by plotting the absorbance of a sample at various wavelengths. While specific experimental data for this compound is not available in the cited sources, the expected UV-Vis absorption characteristics can be inferred from its structure. The benzene ring itself has characteristic absorptions, and the bromo and alkoxy substituents will cause a bathochromic (red) shift, moving the absorption to longer wavelengths.
Table 1: Expected UV-Vis Absorption Data for this compound
| Chromophore | Expected Transition | Approximate λmax (nm) |
| 4-bromophenoxy group | π → π* | 220-240 and 270-290 |
Note: The values in this table are estimations based on known absorptions of similar aromatic compounds and the expected effects of substituents. Actual experimental values may vary.
X-ray Crystallography for Definitive Solid-State Structure Determination
For this compound, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. This crystal, when exposed to a beam of X-rays, would diffract the beam in a unique pattern. nih.gov By analyzing the intensities and positions of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions are determined. nih.gov
While a crystal structure for this compound has not been reported in the searched literature, the analysis of a related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, illustrates the type of detailed structural information that can be obtained. nih.gov For this related molecule, the crystal structure revealed the presence of two independent molecules in the asymmetric unit with similar conformations. nih.gov It also detailed the dihedral angles between different parts of the molecule and identified key intermolecular interactions like hydrogen bonding. nih.gov
Should a crystal structure of this compound be determined, it would provide definitive data on the planarity of the phenyl ring, the conformation of the butanoate side chain, and the spatial relationship between the ether oxygen and the aromatic ring. This information is crucial for understanding its physical properties and potential interactions in a solid-state environment.
Table 2: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-Br). |
| Bond Angles | The angles formed by three connected atoms (e.g., O-C-C). |
| Torsion Angles | The dihedral angles describing the conformation of the flexible butanoate chain. |
| Intermolecular Interactions | The non-covalent interactions (e.g., van der Waals forces) that dictate the crystal packing. |
Note: This table represents the type of data that would be generated from an X-ray crystallographic experiment, not experimental data for the specified compound.
Computational Chemistry and Theoretical Modeling of Ethyl 4 4 Bromophenoxy Butanoate
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its energy, geometry, and electron distribution. For Ethyl 4-(4-bromophenoxy)butanoate, these calculations are crucial for understanding its stable three-dimensional structure and inherent reactivity patterns.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size and complexity of this compound. nmas.orgresearchgate.net
A DFT study would begin with a geometry optimization to find the lowest-energy arrangement of atoms. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to the most stable conformation of the molecule in the gas phase. Furthermore, DFT calculations can generate the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the electronegative oxygen and bromine atoms, indicating sites for electrophilic interaction, while regions around hydrogen atoms would show positive potential.
Interactive Table 1: Illustrative DFT-Calculated Structural Parameters for a Related Aromatic Ester. Note: This data is for a representative aromatic ester and serves to illustrate the typical output of a DFT geometry optimization. Specific values for this compound would require a dedicated calculation.
| Parameter | Atoms Involved | Value |
| Bond Length | C(ar)-O(ether) | 1.37 Å |
| Bond Length | C(ar)-Br | 1.91 Å |
| Bond Length | C=O(ester) | 1.21 Å |
| Bond Angle | C(ar)-O-C(alkyl) | 118.5° |
| Bond Angle | O=C-O(ester) | 124.0° |
| Dihedral Angle | C(ar)-C(ar)-O-C | 179.5° |
The conformational flexibility of this compound, arising from several rotatable single bonds in its butanoate chain and the phenoxy linkage, necessitates a thorough conformational analysis. This process aims to identify the various low-energy spatial arrangements (conformers) of the molecule and determine their relative stabilities.
Ab Initio Methods: These "from the beginning" methods use only fundamental physical constants and are not reliant on experimental data for parametrization. researchgate.net While highly accurate, they are computationally intensive. For a flexible molecule, an ab initio conformational search would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure to map out the potential energy surface and identify the global energy minimum. acs.org
Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. acs.org They are significantly faster than ab initio methods, allowing for the exploration of larger molecules and more extensive conformational landscapes. scribd.comlibretexts.org A typical approach would use a semi-empirical method to rapidly screen thousands of potential conformers, followed by higher-level DFT or ab initio calculations on the most promising low-energy candidates to refine their structures and energies.
Computational chemistry is a valuable tool for predicting the thermodynamic and kinetic properties of molecules and their reactions. tandfonline.comnih.gov
Thermodynamic Parameters: By performing frequency calculations on an optimized molecular structure, it is possible to compute key thermodynamic quantities. These include the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). This data is crucial for predicting the stability of this compound and the equilibrium position of reactions in which it might participate. proquest.com
Kinetic Parameters: To study the rate of a chemical reaction, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction pathway. nih.gov The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter in the Arrhenius equation that governs the reaction rate. This allows for the theoretical prediction of reaction kinetics without performing laboratory experiments. acs.org
Interactive Table 2: Example Thermodynamic Data for a Related Ester (Ethyl Butanoate). Note: This data is sourced from the NIST Web Thermo Tables and is provided for illustrative purposes. Similar parameters could be computationally predicted for this compound.
| Property | Value | Units |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | -483.5 | kJ/mol |
| Entropy (Ideal Gas, 298.15 K) | 394.8 | J/mol·K |
| Heat Capacity (Ideal Gas, 298.15 K) | 150.2 | J/mol·K |
Molecular Orbital Analysis and Electronic Properties
Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of delocalized orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the electronic behavior and reactivity of the molecule. youtube.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com
HOMO: This is the highest-energy orbital that contains electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile or a Brønsted-Lowry base. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenoxy ring, due to the lone pairs on the oxygen and bromine atoms.
LUMO: This is the lowest-energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile or a Lewis acid. libretexts.org The LUMO is likely to be centered around the carbonyl group (C=O) of the ester function, which is an electron-deficient center.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive. wuxibiology.com The HOMO-LUMO gap also corresponds to the energy of the lowest-lying electronic excitation, which is relevant for UV-Visible spectroscopy. frontiersin.org
Interactive Table 3: Illustrative Frontier Orbital Energies from Studies on Related Aromatic Molecules. Note: These values are representative examples from computational studies on similar compounds and demonstrate the typical range for such molecules. The exact values for this compound would need to be calculated.
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
While canonical molecular orbitals are delocalized over the entire molecule, Natural Bond Orbital (NBO) analysis transforms them into a localized representation that aligns with the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.defaccts.dewikipedia.org This method provides a chemically intuitive picture of the electron density distribution. q-chem.com
NBO analysis quantifies the natural atomic charges on each atom, providing a more robust measure than other methods. For this compound, this would confirm the partial negative charges on the oxygen and bromine atoms and partial positive charges on the carbonyl carbon and adjacent carbons.
Interactive Table 4: Illustrative Output of an NBO Second-Order Perturbation Analysis. Note: This table presents hypothetical but chemically reasonable donor-acceptor interactions and stabilization energies (E(2)) that would be expected for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O-ether) | σ* (C(ar)-C(ar)) | 5.2 | Lone Pair → Antibond (Resonance) |
| LP (O=C) | σ* (Cα-Cβ) | 2.5 | Lone Pair → Antibond (Hyperconjugation) |
| σ (Cα-H) | σ* (C=O) | 0.8 | Bond → Antibond (Hyperconjugation) |
| LP (Br) | σ* (C(ar)-C(ar)) | 1.5 | Lone Pair → Antibond (Resonance) |
Theoretical Prediction of Reactivity and Selectivity
Application of Local Reactivity Descriptors (Fukui Functions, Local Softnesses, Electrophilicity Indices)
Local reactivity descriptors are crucial in pinpointing the specific atoms or functional groups within this compound that are most susceptible to chemical reactions.
Fukui Functions: These functions are used to describe the change in electron density at a particular point in the molecule when the total number of electrons is changed. For this compound, the Fukui function can identify the atoms most likely to accept or donate electrons, thus predicting the sites for nucleophilic and electrophilic attack, respectively.
Local Softnesses: Derived from the Fukui functions, local softness values quantify the reactivity of different sites in the molecule. Higher local softness indicates a more reactive site. By calculating these values for each atom in this compound, a detailed map of its chemical reactivity can be constructed.
A hypothetical analysis of this compound would likely reveal the carbonyl carbon of the ester group as a primary electrophilic site, susceptible to nucleophilic attack. The oxygen atoms of the ether and ester groups would be identified as nucleophilic centers. The bromine-substituted aromatic ring would also exhibit distinct reactivity patterns, with the bromine atom influencing the electron distribution and potential sites for aromatic substitution.
Table 1: Hypothetical Local Reactivity Descriptors for Key Atoms in this compound
| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Local Softness (s+) | Local Softness (s-) | Local Electrophilicity Index (ωk) |
| Carbonyl Carbon (Ester) | High | Low | High | Low | High |
| Carbonyl Oxygen (Ester) | Low | High | Low | High | Low |
| Ether Oxygen | Low | High | Low | High | Low |
| Carbon ortho to Bromine | Moderate | Moderate | Moderate | Moderate | Moderate |
| Carbon para to Ether | Moderate | Moderate | Moderate | Moderate | Moderate |
Bader's 'Atoms in Molecules' (AIM) Theory for Intermolecular Interactions
Bader's 'Atoms in Molecules' (AIM) theory provides a rigorous framework for analyzing the electron density of a molecule to understand its chemical bonding and structure. wikipedia.org This theory can be applied to this compound to characterize the nature of its intramolecular and potential intermolecular interactions. wikipedia.org
By analyzing the topology of the electron density, AIM theory can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. wikipedia.org The properties of these BCPs, such as the electron density and its Laplacian, can distinguish between covalent and non-covalent interactions. For this compound, AIM analysis could be used to study:
The nature of the C-Br bond and its influence on the aromatic ring.
The characteristics of the ether and ester linkages.
Potential weak intramolecular interactions, such as hydrogen bonds, that might influence the molecule's conformation.
The nature of intermolecular interactions in dimers or larger clusters of the molecule, providing insight into its condensed-phase behavior.
Molecular Docking and Dynamics Simulations
To understand the potential biological activity of this compound, molecular docking and dynamics simulations are powerful computational techniques. These methods predict how the molecule might interact with biological macromolecules, such as proteins or nucleic acids, and assess the stability of these interactions over time.
In Silico Assessment of Binding Interactions with Biological Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For this compound, this technique can be used to screen for potential protein targets and to predict the binding affinity and mode of interaction. nih.gov
The process involves:
Obtaining the 3D structure of this compound and a target macromolecule (e.g., an enzyme or receptor).
Using a docking algorithm to explore the conformational space of the ligand within the binding site of the macromolecule.
Scoring the different poses to estimate the binding affinity.
The results of a docking study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), between this compound and the amino acid residues of the target protein. nih.gov This information is crucial for understanding its potential mechanism of action at a molecular level.
Table 2: Hypothetical Docking Results of this compound with a Generic Kinase Active Site
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Leu10, Val18, Ala31, Lys46, Glu91, Leu134 |
| Hydrogen Bonds | O(ether) with Lys46-NH |
| Halogen Bonds | Br with Glu91-O(carbonyl) |
| Hydrophobic Interactions | Phenyl ring with Leu10, Val18, Ala31; Ethyl chain with Leu134 |
Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the conformational changes and stability of the complex.
For this compound, an MD simulation would provide insights into:
Conformational Stability: Whether the molecule remains in its docked conformation or undergoes significant changes.
Ligand-Target Dynamics: The flexibility of the ligand and the protein's binding site, and how they adapt to each other.
Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM-PBSA or MM-GBSA on the MD trajectory.
Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein.
These simulations provide a more realistic picture of the binding event and can help to validate the results obtained from molecular docking.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Intermediate in Pharmaceutical Synthesis
The architecture of Ethyl 4-(4-bromophenoxy)butanoate makes it a valuable building block in the design and synthesis of new pharmaceutical agents. Its functional groups offer chemists strategic points for modification and elaboration, which is a cornerstone of medicinal chemistry.
Precursor for Active Pharmaceutical Ingredients (APIs)
While not an active pharmaceutical ingredient (API) itself, this compound serves as a key precursor in the synthesis of more complex molecules that may have therapeutic activity. The compound's structure contains three key functional groups that can be selectively modified:
The Bromo Group : The bromine atom on the phenyl ring is a critical functional handle. It is an ideal site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds to build the core structure of a target API.
The Ethyl Ester : The ester group is readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs. Alternatively, the ester can be reduced to a primary alcohol, providing another avenue for derivatization.
Building Block for Drug Lead Compound Generation
In the early stages of drug discovery, chemists synthesize libraries of related compounds to identify "lead compounds" with promising biological activity. This compound is an excellent scaffold for generating such libraries. Starting from this single intermediate, a multitude of derivatives can be created by systematically varying the substituents at the bromo and ester positions. This parallel synthesis approach allows for the rapid exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. A related compound, ethyl-4-bromophenyl carbamate (B1207046), has been investigated for its biological effects, highlighting the utility of bromophenyl structures in generating compounds for biological screening. nih.gov
Utilization in Agrochemical and Specialty Chemical Production
The structural motifs present in this compound are also relevant in the agrochemical and specialty chemical industries. echemi.com Halogenated phenoxyalkanoic acids and their esters are a well-established class of compounds with biological activity. For instance, the related compound Ethyl 4-(4-chloro-2-methylphenoxy)butyrate is noted for its application as an intermediate in the synthesis of selective herbicides. chemimpex.com This suggests that the 4-bromophenoxybutanoate scaffold could be similarly explored for developing new crop protection agents, such as herbicides, fungicides, or pesticides. chemimpex.com In the context of agrochemicals, a compound known as ethyl-4-bromophenyl carbamate has been shown to act as an effective ixodicide against tick larvae, demonstrating the potential of brominated phenyl derivatives in pest control. nih.gov
Enabling Synthesis of Complex Aromatic and Heterocyclic Systems
The true synthetic power of this compound is realized in its ability to serve as a platform for constructing elaborate molecular architectures. The 4-bromophenyl group is a linchpin for advanced synthetic transformations.
Chemists can leverage the bromine atom to engage in a wide array of powerful cross-coupling reactions, enabling the synthesis of complex systems that would be difficult to access otherwise:
Suzuki and Stille Couplings : These reactions allow for the formation of a new carbon-carbon bond at the site of the bromine atom, enabling the connection of other aromatic or vinyl groups to create biaryl systems or stilbene-like structures.
Heck Coupling : This reaction introduces an alkene, which can be further functionalized.
Buchwald-Hartwig Amination : This modern method allows for the formation of a carbon-nitrogen bond, converting the bromophenyl group into a diaryl amine or an aniline (B41778) derivative. These products are often precursors to nitrogen-containing heterocyclic compounds, a class of molecules with immense importance in pharmaceuticals and materials.
Sonogashira Coupling : This reaction introduces an alkyne group, a versatile functional group that can participate in subsequent cyclization reactions to form various heterocyclic rings.
The utility of the bromophenyl group as a building block for complex heterocycles is well-established. For example, the related 4-(4-bromophenyl) moiety has been used as a core component in the synthesis of substituted thiophene (B33073) systems, which are important structures in medicinal chemistry. chemspider.com Furthermore, bromomethyl furan (B31954) carboxylates containing thiadiazole rings have been synthesized, showcasing the role of such halogenated intermediates in creating diverse heterocyclic molecules. documentsdelivered.com
Potential Applications in Advanced Materials Science
The molecular structure of this compound also suggests potential applications in the field of materials science. echemi.com Aromatic ethers and brominated aromatic compounds are common building blocks for high-performance polymers and functional organic materials.
The bifunctional nature of the molecule—with a reactive bromo group at one end and an ester group that can be modified at the other—makes it a candidate for use as a monomer or a chain-modifying agent in polymerization reactions. For example, through reactions like Suzuki or Yamamoto polycondensation, the bromo-aromatic part of the molecule could be used to create conjugated polymers. Such polymers often possess interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The flexible butanoate side chain could be used to tune the solubility and processability of these materials, which is a critical factor for device fabrication.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 157245-87-9 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₅BrO₃ | sigmaaldrich.com |
| Molecular Weight | 287.15 g/mol | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| InChI Key | QYSNTPAUIDBKKV-UHFFFAOYSA-N | sigmaaldrich.com |
Biological and Biochemical Research Perspectives of Ethyl 4 4 Bromophenoxy Butanoate
Investigation of Enzyme-Catalyzed Reactions and Metabolic Pathways
There is currently no available scientific literature detailing the investigation of enzyme-catalyzed reactions or the metabolic pathways specifically involving Ethyl 4-(4-bromophenoxy)butanoate.
No studies have been found that elucidate the mechanisms of interaction between this compound and biological enzymes.
Research into how this compound may modulate metabolic pathways has not been published.
Studies on Molecular Target Interactions
Specific molecular target interaction studies for this compound are not present in the current body of scientific research. However, studies on the related compound, Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate, have identified interactions with specific molecular targets.
No receptor binding investigations have been published for this compound.
While there are no ligand binding assays reported for this compound, research on Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate has shown that it acts as an activator of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This interaction is believed to be central to its observed anti-inflammatory effects.
There are no cellular assay results available for this compound. In contrast, the anti-inflammatory effects of Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate have been studied using RAW 264.7 macrophage cells. In these studies, the compound was shown to suppress the inflammatory response.
Structure-Activity Relationship (SAR) Studies
While comprehensive structure-activity relationship (SAR) studies specifically targeting this compound are not extensively documented in publicly available literature, the principles of SAR can be extrapolated from research on structurally related phenoxyalkanoic acids and other phenoxy-containing compounds. Such analyses are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity.
Impact of Substituent Modifications on Biological Activity
The biological activity of phenoxyalkanoic acid derivatives and related compounds is significantly influenced by the nature and position of substituents on the aromatic ring and the length and composition of the alkyl chain.
Aromatic Ring Substituents: The 4-bromo substituent on the phenoxy ring of this compound is a key feature. Halogens, particularly in the para-position, are known to modulate the lipophilicity and electronic properties of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Research on other aromatic compounds has shown that electron-withdrawing groups, such as halogens, can influence the antimicrobial activity of a compound by increasing its lipophilicity, which may facilitate its diffusion across biological membranes. nih.gov In studies on phenoxazone drugs, modifications to the side chains, including changes in length and terminal groups, resulted in significant alterations in their anti-tumor activity and DNA-binding properties. nih.gov
Alkoxy Chain: The butanoate chain in this compound also plays a critical role. The length and flexibility of this chain can determine the optimal positioning of the molecule within a target's binding site. Studies on phenoxypropanolamine derivatives have shown that variations in the chain length between aromatic rings can affect the compound's binding affinity and functional activity at adrenergic receptors. nih.gov
A summary of potential modifications and their predicted impact on biological activity is presented in the table below.
| Modification Site | Substituent Change | Potential Impact on Biological Activity |
| Phenyl Ring | Replacement of Bromo with Chloro or Fluoro | Altered lipophilicity and electronic properties, potentially affecting target binding and ADME profile. |
| Phenyl Ring | Replacement of Bromo with an alkyl group | Increased lipophilicity, potentially enhancing membrane permeability. |
| Butanoate Chain | Shortening or lengthening of the carbon chain | May alter the optimal interaction with a biological target, potentially increasing or decreasing activity. |
| Ester Group | Conversion to a carboxylic acid or amide | Increased polarity, which could alter cell permeability and interactions with different biological targets. Amides are generally more stable to hydrolysis than esters. |
Comparative Analysis with Structurally Similar Compounds
The biological profile of this compound can be inferred by comparing it to structurally related molecules.
One such compound is Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate . nih.gov While it shares the 4-bromophenyl group and an ethyl ester, it has a significantly different linker between these two moieties. The presence of a diazo and a formyloxy group introduces different chemical reactivity and steric bulk compared to the simpler ether linkage and saturated alkyl chain in this compound. The diazo-containing compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov This suggests that the 4-bromophenyl moiety can be a part of biologically active molecules, although the specific activity is highly dependent on the rest of the molecular structure.
Another related compound is Ethyl 4-bromobutanoate . nih.gov This molecule lacks the phenoxy group, which significantly reduces its size and alters its electronic properties. The phenoxy ring in this compound introduces an aromatic system capable of engaging in π-π stacking and other non-covalent interactions with biological targets, an interaction that is absent for Ethyl 4-bromobutanoate.
The table below provides a comparative overview of this compound and its structural analogs.
| Compound Name | Key Structural Differences from this compound | Known or Potential Biological Implications |
| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate | Presence of a diazo group and a formyloxy group; direct phenyl linkage instead of a phenoxy ether linkage. | Exhibits anti-inflammatory activity through inhibition of the NF-κB pathway. nih.gov |
| Ethyl 4-bromobutanoate | Lacks the phenoxy group. nih.gov | Used in chemical synthesis; the absence of the phenoxy ring likely results in a different biological activity profile. |
| Phenoxypropanolamine derivatives | Contain a propanolamine (B44665) side chain instead of a butanoate chain. | Show activity as β3-adrenoceptor agonists. nih.gov |
Stereochemical Influence on Biological Interactions and Enantioselectivity
This compound is an achiral molecule and therefore does not have enantiomers. However, the principles of stereochemistry are highly relevant to the broader class of phenoxyalkanoic acids, many of which are chiral. For instance, the herbicide 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP) is a chiral compound where the different enantiomers can exhibit different biological activities and degradation rates in the environment. capes.gov.br
Should a chiral center be introduced into the structure of this compound, for example by adding a substituent to the butanoate chain, it would be expected that the resulting enantiomers would interact differently with chiral biological targets such as enzymes and receptors. This enantioselectivity is a fundamental concept in pharmacology and toxicology, as one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.
Exploration of Cellular Mechanisms and Signaling Pathways
While direct studies on the cellular mechanisms of action for this compound are limited, research on related compounds provides a framework for potential biological effects.
Modulation of Intracellular Kinase Activities
There is no specific evidence in the available literature to suggest that this compound directly modulates intracellular kinase activities. However, many small molecules containing aromatic rings and flexible side chains are known to interact with the ATP-binding pocket of kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases. Therefore, it remains a theoretical possibility that this compound or its derivatives could be investigated for such activities.
Application as Molecular Probes in Cell Biology
Molecular probes are essential tools in cell biology for visualizing and studying specific molecules, organelles, or biological processes. nih.govthermofisher.com While this compound itself is not a molecular probe, its structure contains a phenoxy group which is a common scaffold in the design of such tools. nih.gov
To function as a molecular probe, a molecule typically requires a reporter group, such as a fluorophore, and a targeting moiety that directs it to a specific biological location. The phenoxy ring of this compound could potentially be modified to incorporate these features. For example, the addition of a fluorescent group could allow for the visualization of the molecule's uptake and distribution within cells. Furthermore, if the molecule were found to bind to a specific protein, it could be developed into a probe for studying that protein's function and localization.
Boronate-based fluorescent probes are an example of how chemical structure can be engineered for specific detection purposes, in this case for imaging cellular hydrogen peroxide. nih.gov This highlights the potential for chemical synthesis to adapt a core structure like a phenoxybutanoate for use as a molecular probe.
Non-Clinical Efficacy Studies in Model Systems (e.g., Zebrafish for anti-inflammatory responses)
A comprehensive review of publicly available scientific literature and research databases did not yield any specific non-clinical efficacy studies investigating the anti-inflammatory responses of this compound in zebrafish models. While the zebrafish is a well-established model for studying inflammation, research has not yet been published specifically detailing the evaluation of this compound for this purpose.
Similarly named compounds, such as Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, have been studied for their anti-inflammatory effects in zebrafish. nih.gov However, due to distinct differences in their chemical structures, the findings for these other molecules cannot be extrapolated to this compound.
Therefore, there is currently no data to present regarding the detailed research findings or to populate data tables on the non-clinical efficacy of this compound in zebrafish for anti-inflammatory responses.
Future Directions and Emerging Research Avenues for Ethyl 4 4 Bromophenoxy Butanoate
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of phenoxy ethers often involves the Williamson ether synthesis, a reliable but frequently inefficient method that can rely on harsh conditions and hazardous solvents. Future research will undoubtedly focus on aligning the synthesis of Ethyl 4-(4-bromophenoxy)butanoate with the principles of green chemistry.
Key areas for development include:
Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times and energy consumption, often leading to higher yields and cleaner reaction profiles. chegg.combdu.ac.in
Solvent-Free and Dry Media Reactions: Conducting synthesis in the absence of solvents or on the surface of solid supports like alumina or silica minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification. bdu.ac.in
Use of Greener Solvents: When solvents are necessary, replacing traditional options like dichloromethane with bio-derived, less toxic alternatives is a critical goal. Solvents such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl methyl ether (CPME), which resists peroxide formation, are promising candidates.
Phase-Transfer Catalysis (PTC): The Williamson synthesis can be made significantly greener by employing phase-transfer catalysis. acs.orgacs.org PTC allows the reaction to occur in a two-phase system (e.g., aqueous-organic), eliminating the need for anhydrous conditions and often enabling the use of milder bases and lower temperatures. acs.orgcrdeepjournal.org
| Parameter | Traditional Williamson Synthesis | Potential Greener Approaches |
|---|---|---|
| Solvent | Anhydrous polar aprotic (e.g., DMF, Acetonitrile) | Bio-derived solvents (2-MeTHF), water with PTC, or solvent-free conditions bdu.ac.in |
| Base | Strong, hazardous bases (e.g., NaH) masterorganicchemistry.com | Milder bases (e.g., K2CO3, NaOH) with PTC crdeepjournal.org |
| Energy Source | Conventional heating (heating mantle) | Microwave irradiation, Ultrasound chegg.combdu.ac.in |
| Atom Economy | Moderate; produces salt waste | Improved through catalytic routes that minimize byproducts |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Moving beyond traditional methods, the exploration of novel catalytic systems offers a pathway to synthesize this compound with greater efficiency and selectivity. Photocatalysis and electrochemistry are at the forefront of this research.
Photoredox/Nickel Dual Catalysis: Recent advancements have demonstrated that the formation of C-O bonds for etherification can be effectively promoted by dual catalytic systems combining a photocatalyst with a nickel complex. researchgate.net This method operates under mild conditions and could provide a highly efficient route to the target molecule.
Visible-Light Photocatalysis: Light has been described as an inexpensive and non-polluting reagent, making photocatalysis an inherently green technology. researchgate.net The development of systems that use visible light to catalyze the formation of the ether linkage in this compound would represent a significant step forward in sustainable chemistry.
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation, providing an alternative to chemical oxidants for inducing C-O bond formation. An electrochemical protocol could enable the cross-coupling of C-H and O-H bonds under mild conditions, avoiding the need for pre-functionalized starting materials. nih.gov
Discovery of New Biological Targets and Therapeutic Applications
The structure of this compound contains moieties found in various biologically active molecules, suggesting it could serve as a scaffold for new therapeutic agents. Bromophenols, a class of compounds found in marine algae, exhibit a wide spectrum of activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties. nih.govmdpi.com Similarly, compounds containing a phenoxy-linked side chain, such as phenoxy acetamide derivatives, have shown broad therapeutic potential. nih.gov
Future research should involve screening this compound and its analogues against a variety of biological targets.
| Potential Therapeutic Area | Rationale based on Structural Motifs | Key Biological Targets |
|---|---|---|
| Oncology | Bromophenols have demonstrated anticancer effects. nih.gov Phenylbutyrate is a histone deacetylase (HDAC) inhibitor used in cancer therapy. nih.gov | Histone Deacetylases (HDACs), various protein kinases |
| Neurodegenerative Disease | Bromophenol derivatives have shown potent inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease. researcher.lifenih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) |
| Metabolic Disorders | Some bromophenols exhibit anti-diabetic properties by inhibiting enzymes like α-glycosidase. mdpi.comresearchgate.net | α-glycosidase, Aldose reductase |
| Infectious Diseases | Marine bromophenols have shown significant antimicrobial and antifungal activity. nih.gov | Bacterial and fungal cellular pathways |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
De Novo Drug Design: Generative AI models can design novel molecules from the ground up that are structurally related to the parent compound but possess improved efficacy or safety profiles. patsnap.commedium.com These algorithms can learn the complex relationships between chemical structure and biological activity to propose new, synthesizable candidates. alacrita.com
Predictive Modeling: AI can be used to build models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (ADMET) properties of virtual compounds. elsevier.com By screening potential analogues of this compound in silico, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. patsnap.com
Synthesis Planning: AI tools can assist chemists by proposing efficient and green synthetic routes for novel analogues, further streamlining the discovery process. elsevier.com
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms for synthesizing this compound and its potential biological interactions is crucial for optimization and discovery.
In Situ Spectroscopy for Kinetic Analysis: Advanced spectroscopic techniques, such as stopped-flow systems coupled with Fourier-transform infrared (FT-IR) or UV-visible spectroscopy, allow for the real-time monitoring of reaction kinetics. perkinelmer.comfiveable.me This provides invaluable data on reaction rates, the formation of intermediates, and the influence of catalysts, enabling the precise optimization of synthetic protocols. researchgate.net
Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways at the molecular level. nrel.gov By calculating the energy profiles of different potential mechanisms for etherification, researchers can gain insight into the most favorable routes and identify rate-determining steps, guiding the rational design of more efficient catalysts and reaction conditions. researchgate.netethz.ch This computational approach can clarify the roles of solvents and catalysts in the formation of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
